Product packaging for 4-phenethyl-1H-pyrrole-2-carboxylic Acid(Cat. No.:)

4-phenethyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B8334771
M. Wt: 215.25 g/mol
InChI Key: VQFOFEOCMXJUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenethyl-1H-pyrrole-2-carboxylic acid is a specialized chemical building block of significant interest in medicinal and heterocyclic chemistry. As a derivative of pyrrole-2-carboxylic acid, this compound serves as a versatile precursor for the synthesis of more complex molecules. The phenethyl substituent at the 4-position can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for constructing potential pharmacologically active agents . Pyrrole-2-carboxylic acid derivatives are frequently investigated as intermediates in the development of pharmaceuticals, including potential antiviral agents, IL-1 inhibitors, and angiotensin II blockers . The core pyrrole-2-carboxylate structure is also known to interact with enzymes such as monomeric sarcosine oxidase, highlighting its relevance in biochemical research . Furthermore, related compounds are utilized in material science and as ligands in catalysis. This product is strictly for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B8334771 4-phenethyl-1H-pyrrole-2-carboxylic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16)

InChI Key

VQFOFEOCMXJUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CNC(=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenethyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Pyrrole-2-carboxylic Acid Scaffolds

The construction of the pyrrole-2-carboxylic acid framework can be achieved through various established synthetic strategies. These can be broadly categorized into multi-step syntheses that build the pyrrole (B145914) ring from acyclic precursors and functionalization strategies that modify a pre-existing pyrrole ring.

Multi-Step Synthesis Approaches

Classical named reactions remain fundamental to the de novo synthesis of substituted pyrroles. The Paal-Knorr and Hantzsch syntheses are prominent examples that have been adapted for the preparation of pyrrole-2-carboxylic acid derivatives.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orguctm.edu This method is highly versatile and has been the subject of numerous modifications to improve efficiency and sustainability. uctm.edurgmcet.edu.in For instance, the use of catalysts like L-proline has been shown to facilitate the reaction, enabling the construction of complex pyrrole structures. rsc.org

Table 1: Comparison of Paal-Knorr Synthesis Conditions
Catalyst/ConditionsStarting MaterialsProduct TypeReference
Weakly acidic (e.g., acetic acid)1,4-Dicarbonyl, primary amine/ammoniaSubstituted pyrrole organic-chemistry.org
L-proline1,4-Dicarbonyl, primary amineHighly functionalized pyrrole rsc.org
Iron(III) chloride in water2,5-Dimethoxytetrahydrofuran, aminesN-substituted pyrroles organic-chemistry.org

The Hantzsch pyrrole synthesis provides another robust route, typically involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com This method has been historically significant and continues to be adapted for the synthesis of various pyrrole derivatives, including those with carboxylic ester functionalities that can be subsequently hydrolyzed to the corresponding carboxylic acids. cdnsciencepub.comyoutube.com Non-conventional conditions, such as continuous flow chemistry, have been applied to the Hantzsch synthesis to streamline the process and improve yields. thieme-connect.com

Functionalization Strategies for Pyrrole Ring Systems

Direct functionalization of a pre-existing pyrrole ring offers a more convergent approach to desired derivatives. Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution reactions. nih.gov However, achieving regioselectivity, particularly at the C4 position when a C2 substituent is present, can be challenging.

Modern synthetic methods have increasingly focused on transition-metal-catalyzed C-H functionalization to introduce substituents onto the pyrrole core with high precision. nih.gov Catalysts based on rhodium and iridium have been particularly effective in this regard. nih.govacs.orgresearchgate.netnih.gov For example, Rh(III)-catalyzed C-H activation has been utilized for the annulation of pyrroles with various coupling partners to construct fused heterocyclic systems. acs.org

Furthermore, functionalization can be achieved through the introduction of a directing group on the pyrrole nitrogen, which can then guide the regioselective introduction of substituents. Subsequent removal of the directing group provides the desired functionalized pyrrole.

Targeted Synthesis of 4-Phenethyl-1H-pyrrole-2-carboxylic Acid

While a direct, one-step synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established functionalization strategies. A promising approach involves the Friedel-Crafts-type alkylation of a suitable pyrrole-2-carboxylic acid precursor.

A potential synthetic pathway could commence with a commercially available pyrrole-2-carboxylic acid ester, such as ethyl pyrrole-2-carboxylate. The pyrrole nitrogen would first be protected to prevent N-alkylation and to potentially influence the regioselectivity of the subsequent C-alkylation. A suitable protecting group would be one that is stable to the alkylation conditions and can be readily removed without affecting the rest of the molecule.

The protected pyrrole-2-carboxylate could then be subjected to a Friedel-Crafts alkylation reaction with a phenethyl-containing electrophile, such as 2-phenylethyl bromide or 2-phenylethyl tosylate, in the presence of a Lewis acid catalyst. trea.com This would introduce the phenethyl group at the C4 or C5 position of the pyrrole ring. Careful optimization of the reaction conditions, including the choice of Lewis acid, solvent, and temperature, would be crucial to favor C4-alkylation.

Following the successful introduction of the phenethyl group, the protecting group on the nitrogen would be removed, and the ester at the C2 position would be hydrolyzed to yield the target molecule, this compound.

Green Chemistry and Sustainable Synthetic Approaches for Pyrrole Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of pyrrole derivatives. semanticscholar.org This has involved the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in this context. researchgate.netzenodo.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. zenodo.org The Paal-Knorr and Hantzsch syntheses, among others, have been successfully adapted to microwave conditions. zenodo.org

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of pyrrole derivatives. semanticscholar.orgnih.gov Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. nih.gov The use of water as a solvent in combination with ultrasound further enhances the green credentials of these synthetic protocols. semanticscholar.org

Table 2: Green Synthetic Approaches for Pyrrole Synthesis
Green TechniqueKey AdvantagesExample ApplicationReference
Microwave IrradiationRapid reaction times, higher yields, reduced energy consumptionPaal-Knorr, Hantzsch, and Barton-Zard syntheses zenodo.org
Ultrasound IrradiationEnhanced reaction rates, use of green solvents like waterThree-component condensation reactions semanticscholar.orgnih.gov
MechanochemistrySolvent-free conditions, high efficiencyCopper-catalyzed synthesis of pyrrole-2-carboxylic acids organic-chemistry.orgacs.org

Mechanochemistry, involving solvent-free reactions in a ball mill, represents another sustainable approach. A copper-catalyzed mechanosynthesis of pyrrole-2-carboxylic acids from 4-arylidene isoxazol-5-ones and enamino esters has been reported, offering a cost-effective and environmentally friendly route. organic-chemistry.orgacs.org

Catalytic Methodologies in Pyrrole Carboxylic Acid Synthesis

The use of catalysts is central to modern organic synthesis, and the preparation of pyrrole carboxylic acids is no exception. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability.

Copper-catalyzed reactions have been widely employed for the synthesis of polysubstituted pyrroles. acs.orgnih.govorganic-chemistry.orgacs.orgnih.gov These methods often involve cycloaddition or condensation reactions and can be performed under mild, aerobic conditions. nih.gov For example, a copper-catalyzed [3+2]-type condensation of oxime acetates and dialkyl acetylenedicarboxylates provides a route to highly substituted pyrroles. nih.gov More recently, a copper-catalyzed mechanochemical approach has been developed for the synthesis of pyrrole-2-carboxylic acids. organic-chemistry.orgacs.org

Iridium-catalyzed reactions have proven valuable for the enantioselective synthesis of complex pyrrole-containing structures. nih.govnih.govrsc.org These methods often involve allylic dearomatization reactions to create chiral pyrrole derivatives. nih.govrsc.org

Rhodium-catalyzed C-H functionalization provides a powerful tool for the direct introduction of substituents onto the pyrrole ring. acs.orgresearchgate.netnih.govacs.org This approach allows for the convergent synthesis of highly functionalized pyrroles from simpler precursors. nih.gov

Structure Activity Relationship Sar Studies of 4 Phenethyl 1h Pyrrole 2 Carboxylic Acid

Fundamental Principles of Pyrrole (B145914) Carboxylic Acid SAR

The pyrrole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and marketed drugs. wikipedia.org Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov The structure-activity relationship of pyrrole carboxylic acids is fundamentally governed by the interplay of the pyrrole core, the carboxylic acid moiety, and the nature and position of various substituents on the ring.

The carboxylic acid group is often a critical pharmacophoric element, essential for interaction with biological targets. Research on pyrrole carboxylic acid derivatives as cyclooxygenase (COX) inhibitors has highlighted the indispensable role of this acidic group. It frequently engages in crucial hydrogen bonding and salt bridge interactions with key amino acid residues, such as Arginine (Arg120, Arg513), Tyrosine (Tyr385), and Serine (Ser353, Ser530), within the active sites of COX-1 and COX-2 enzymes. The specific nature and placement of the carboxylic acid-containing side chain can significantly impact potency and selectivity. For instance, compounds featuring an acetic acid group at position 1 of the pyrrole ring have demonstrated high activity against both COX-1 and COX-2.

Substituents on the pyrrole ring play a pivotal role in modulating the compound's biological profile. The size, shape, lipophilicity, and electronic properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties. For example, increasing the bulkiness of substituents at position 1 of the pyrrole ring can shift the inhibitory activity, favoring COX-1 over COX-2. This demonstrates that even minor structural alterations can lead to significant changes in biological activity, providing a pathway for the fine-tuning of drug candidates. Pyrrole-2-carboxylic acid itself is a naturally occurring alkaloid that serves as a biosynthetic precursor to a variety of more complex natural products, underscoring the importance of this fundamental scaffold in biological systems. researchgate.net

Impact of the Phenethyl Substituent on Biological Activity Profiles

While specific SAR studies on the 4-phenethyl substituent of 1H-pyrrole-2-carboxylic acid are not extensively detailed in the available literature, the influence of the phenethyl moiety is a well-established concept in medicinal chemistry. The 2-phenylethyl group is a common structural motif in a multitude of biologically active compounds, including natural catecholamines and a wide range of synthetic drugs targeting various receptors. nih.gov Its role is often multifaceted, contributing to receptor affinity through several types of interactions.

The phenethyl group provides a combination of a flexible ethyl linker and a rigid aromatic phenyl ring. This allows it to:

Participate in π-π Stacking: The aromatic ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Influence Conformation: The flexibility of the ethyl chain allows the phenyl group to adopt an optimal orientation for binding.

Structural Modifications at the Pyrrole Ring and Carboxylic Acid Moiety

Systematic structural modifications of the pyrrole ring and the carboxylic acid moiety are a cornerstone of optimizing lead compounds. These changes can be broadly categorized into modifications of the ring's substituents and bioisosteric replacement of the carboxylic acid group.

Pyrrole Ring Modifications:

The biological activity of pyrrole derivatives can be finely tuned by altering the substituents at various positions. As previously noted, modifying the size of substituents at the N1 position can alter enzyme selectivity. Furthermore, introducing different groups onto a phenyl substituent attached to the pyrrole nitrogen, such as iodo, fluoro, or methoxy groups, has been shown to affect anti-HIV-1 activity, with the iodo-substituted derivative showing the highest interaction energy in docking studies. researchgate.net The introduction of cyano and 4-substituted phenacyl groups onto the pyrrole framework has been explored for developing compounds with anticancer activity.

ModificationPositionResulting EffectReference
Increased bulkiness of substituentN1Shifted activity to favor COX-1 over COX-2
Iodo-phenyl substituentN1Highest interaction energy with HIV-1 target researchgate.net
Fluoro-phenyl substituentN1Moderate interaction energy with HIV-1 target researchgate.net
Methoxy-phenyl substituentN1Moderate interaction energy with HIV-1 target researchgate.net
Cyano and phenacyl groupsVariousAnticancer activity

Carboxylic Acid Moiety Modifications:

Common bioisosteres for carboxylic acids include:

Tetrazoles: The 5-substituted 1H-tetrazole is one of the most widely used non-classical bioisosteres. It has a similar pKa to carboxylic acids, allowing it to remain ionized at physiological pH, but it is more lipophilic. wikipedia.org

Hydroxamic Acids: Known for their metal-chelating properties, hydroxamic acids can serve as effective carboxylic acid mimics. researchgate.net

Sulfonamides: This group can also act as a bioisostere, although it does not share the planar geometry of a carboxylic acid. nih.gov

Phosphonic and Phosphinic Acids: These acidic groups are more polar than carboxylic acids and can be effective replacements in certain contexts, such as in analogues of neurotransmitters. pharmatutor.org

The success of such a replacement is highly context-dependent and aims to strike a balance between maintaining the necessary interactions for potency and improving the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govwikipedia.org

Conformational Analysis and its Correlation with Biological Potency

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A drug molecule must adopt a specific spatial orientation, or conformation, to bind effectively to its biological target. Conformational analysis, therefore, plays a vital role in understanding SAR and in the design of potent and selective ligands.

Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to a receptor. nih.gov Docking studies on various pyrrole derivatives have been instrumental in rationalizing their biological activities. For instance, studies on pyrrole-2-carbohydrazide derivatives designed as inhibitors of Enoyl-acyl carrier protein reductase used docking to identify possible interactions between the compounds and the enzyme's active site, correlating higher docking scores with better antimycobacterial activity. Similarly, docking studies of pyrrolo- and pyridoquinolinecarboxamides helped to propose carbonic anhydrase inhibition as their likely mechanism of diuretic action. nih.gov

The inherent flexibility or rigidity of the pyrrole ring and its substituents is also a key factor. The five-membered pyrrole ring is relatively planar, but its substituents can have significant conformational freedom. The conformational landscape of substituted prolines, which contain a structurally similar pyrrolidine ring, demonstrates how substituents can dictate the ring's "pucker" or conformation. Pre-organizing a molecule into a bioactive conformation through structural modification can lead to a significant increase in potency by reducing the entropic penalty of binding. Therefore, understanding the preferred conformations of 4-phenethyl-1H-pyrrole-2-carboxylic acid and how they are influenced by structural changes is essential for correlating structure with biological potency.

Comparative SAR with Related Pyrrole and Thiophene (B33073) Carboxylic Acid Derivatives

Thiophene is another five-membered aromatic heterocycle that is often considered a bioisostere of pyrrole and the phenyl ring in drug design. researchgate.net Comparing the SAR of pyrrole carboxylic acid derivatives with their thiophene counterparts can provide valuable insights into the role of the heteroatom and the electronic properties of the aromatic ring in biological activity.

Thiophene-2-carboxylic acid and pyrrole-2-carboxylic acid are structural analogs where the sulfur atom in thiophene replaces the nitrogen atom in pyrrole. wikipedia.org This substitution leads to differences in aromaticity, electron distribution, and hydrogen bonding capability, which can translate into different biological profiles.

PropertyPyrroleThiophene
HeteroatomNitrogen (NH)Sulfur (S)
H-bond DonorYes (N-H)No
H-bond AcceptorNoYes (S lone pair, weak)
AromaticityLess aromatic than thiopheneMore aromatic than pyrrole

In many cases, the thiophene ring is used to replace a phenyl ring to improve metabolic stability or binding affinity. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. researchgate.net Numerous thiophene derivatives have been developed as potent anti-inflammatory, anticancer, and antimicrobial agents. wikipedia.org For example, a series of thiophene[3,2-b]pyrrole derivatives, which fuse both heterocyclic rings, were synthesized and evaluated as anti-inflammatory agents, with the study highlighting the critical role of substituents at various positions on the fused ring system. wikipedia.org

Elucidation of Molecular Mechanisms of Action

Investigation of Protein Target Binding Interactions

D-Amino Acid Oxidase (DAO) Inhibition by Pyrrole (B145914) Carboxylic Acids

Pyrrole-2-carboxylic acid is recognized as a degradation product of D-hydroxyproline isomers by mammalian D-amino acid oxidase (DAO), a flavoenzyme that catabolizes D-amino acids. selleckchem.com Derivatives of this core structure have been extensively investigated as inhibitors of DAO. The therapeutic potential of DAO inhibitors lies in their ability to increase the levels of D-serine, an endogenous co-agonist of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia. researchgate.netnih.gov

The inhibitory mechanism of aryl carboxylic acids, including pyrrole derivatives, involves key interactions within the enzyme's active site. The carboxylate group of the inhibitor typically forms interactions with Tyr228 and Arg283, residues responsible for recognizing the carboxylate of the enzyme's natural D-amino acid substrates. nih.gov Furthermore, the aromatic ring of the inhibitor often engages in a π-π stacking interaction with the isoalloxazine ring of the FAD cofactor. nih.gov

For 4-substituted pyrrole-2-carboxylic acids, the nature of the substituent at the 4-position significantly influences binding and potency. In a close analog, 4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid (CPC), the side chain of Tyr224 in the active site moves away to create a secondary pocket that accommodates the bulky phenethyl group. nih.gov This conformational flexibility of Tyr224 is a critical aspect of the structural plasticity of the DAO active site, allowing it to bind a wide range of substrates and inhibitors. nih.gov Fused pyrrole carboxylic acids have also been identified as moderately potent inhibitors of human and rat DAO, demonstrating the versatility of the pyrrole scaffold in designing DAO inhibitors. nih.govebi.ac.uk

Bacterial DNA Gyrase and Topoisomerase Inhibition

The pyrrole-carboxamide scaffold is a cornerstone for a class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are responsible for managing DNA topology, and their inhibition disrupts DNA synthesis, leading to bacterial cell death. mdpi.com Many pyrrole-based inhibitors function through an ATP-competitive mechanism, targeting the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov

Structural studies of pyrrolamide inhibitors co-crystallized with the GyrB ATP-binding domain reveal key binding interactions. These include:

A hydrogen bond between the pyrrole NH group and the side chain of a conserved aspartate residue (e.g., Asp73 in E. coli).

An interaction between the carboxamide oxygen, a conserved water molecule, and the hydroxyl group of a threonine residue (e.g., Thr165 in E. coli).

The potency of these inhibitors can be finely tuned through substitutions on the pyrrole ring and the carboxamide moiety. For instance, compounds with a 3,4-dichloro-5-methyl substituted pyrrole ring have shown potent activity. nih.gov One highly potent derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, was found to inhibit DNA gyrase with a 50% inhibitory concentration (IC50) value of < 5 nM. nih.gov

Inhibitory Activity of Selected Pyrrole Derivatives against DNA Gyrase

Compound DerivativeTarget EnzymeIC50 Value (nM)
2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidDNA Gyrase< 5

Antitubulin Activity and Microtubule Polymerization Modulation

Certain substituted pyrrole-2-carboxylic acid derivatives have emerged as potent antitubulin agents that disrupt microtubule dynamics, a mechanism central to the action of many successful anticancer drugs. mdpi.commdpi.com These compounds typically act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This binding prevents the polymerization of α,β-tubulin heterodimers into microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov The disruption of microtubule function ultimately triggers mitotic arrest and apoptosis in rapidly dividing cancer cells. mdpi.comnih.gov

Molecular modeling and structure-activity relationship (SAR) studies of a lead compound, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, provide insight into the binding mechanism. nih.govacs.org The 4-aryl substituent of the pyrrole ring is crucial for activity, occupying a hydrophobic subpocket in the colchicine binding site. Key interactions involve residues such as Cys241β and Val181α. nih.gov The binding mode of highly active compounds is buried deep within the site, overlapping significantly with the A and C rings of colchicine itself. nih.govacs.org The size and nature of the ester group at the C-2 position are also critical, with an ethyl group often being optimal for activity. nih.gov

Antiproliferative Activity of a Pyrrole-Based Antitubulin Agent

CompoundCell LineIC50 Value (nM)
3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl esterMDA-MB-435 (Human Cancer)36

Protein Kinase Inhibition Pathways

The pyrrole scaffold is a privileged structure in the design of protein kinase inhibitors, largely due to its ability to mimic the adenine (B156593) ring of ATP and form key hydrogen-bonding interactions within the hinge region of the kinase ATP-binding site. mdpi.com Pyrrolo[2,3-d]pyrimidine-based compounds, which are deaza-isosteres of adenine, are particularly prevalent as ATP-competitive inhibitors of various kinases. nih.gov

By modifying the substituents on the pyrrole ring, selectivity and potency against different kinases can be achieved. Pyrrole-based compounds have been developed as inhibitors for a range of kinases, including:

Janus Kinase 2 (JAK2): Pyrrole-3-carboxamides have been identified as potent and selective JAK2 inhibitors.

Receptor Tyrosine Kinases (RTKs): Pyrrole indolin-2-one derivatives are known to target RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Src-Family Kinases (SFKs): Pyrrolo[2,3-d]pyrimidine inhibitors have been designed to selectively target SFKs like Lyn and Hck by making contacts with the conformationally flexible helix αC region of the ATP-binding site. nih.gov

The mechanism involves the pyrrole-containing scaffold acting as a hinge-binder, occupying the adenine-binding pocket and competing directly with cellular ATP. mdpi.com The substituents on the scaffold then project into adjacent hydrophobic regions, conferring selectivity and enhancing potency. mdpi.comnih.gov

NRF2 and NF-κB Pathway Modulation

Pyrrole derivatives have been identified as modulators of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical regulators of cellular responses to oxidative stress and inflammation, respectively. mdpi.comnih.gov There is significant crosstalk between these two pathways; they often act antagonistically. researchgate.netnih.govresearchgate.net

Activation of the Nrf2 pathway generally leads to an antioxidant response. Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of numerous cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1). mdpi.comnih.gov This enhanced antioxidant capacity can, in turn, suppress the NF-κB pathway. For example, Nrf2 can inhibit the degradation of IκB-α (the inhibitor of NF-κB) and the subsequent nuclear translocation of NF-κB. mdpi.comresearchgate.net

Conversely, the NF-κB pathway, a key driver of pro-inflammatory gene expression, can negatively regulate Nrf2. nih.govresearchgate.net Pyrrole-containing compounds can intervene in this crosstalk. For instance, certain pyrrole-2-carbaldehydes have been shown to exert neuroprotective effects by modulating both Nrf2 and NF-κB. By activating the Nrf2 pathway, these compounds can mitigate oxidative stress and downregulate the NF-κB-mediated inflammatory response. mdpi.com

Reverse Transcriptase and DNA Polymerase Inhibition

While the pyrrole-carboxylic acid scaffold is a versatile pharmacophore for many biological targets, its role in the direct inhibition of viral reverse transcriptase (RT) and DNA polymerase is an area of ongoing investigation. Some complex pyrrolyl derivatives have been designed as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) function. nih.govnih.govacs.org For example, a series of pyrrolyl–pyrazole carboxylic acids were developed as non-diketo acid inhibitors of RNase H, with the most potent compound showing an IC50 of 0.27 μM. nih.govacs.org These compounds interact with the RNase H catalytic site, demonstrating that the pyrrole core can be essential for inhibitory activity in this context. acs.org However, specific data detailing the inhibition of the DNA polymerase function of RT or other DNA polymerases by 4-phenethyl-1H-pyrrole-2-carboxylic acid itself are not extensively documented in the current body of scientific literature.

Insights into Receptor-Ligand Binding Dynamics

Detailed receptor-ligand binding studies specifically for this compound are not prominently documented. However, the structural motifs present in the molecule—a pyrrole ring, a carboxylic acid group, and a phenethyl substituent—suggest potential interactions with various biological targets.

Pyrrole derivatives are known to engage in various binding modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid moiety is a common feature in many biologically active compounds and frequently acts as a key interacting group with receptor sites, often forming salt bridges or hydrogen bonds with amino acid residues.

For instance, studies on other pyrrole derivatives have demonstrated their capacity to act as inhibitors for enzymes and receptors. Some pyrrole-containing compounds have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). In these cases, the pyrrole core often serves as a scaffold, while the substituents dictate the specificity and affinity of binding to the ATP-binding pocket of the kinases. While this does not directly implicate this compound as a kinase inhibitor, it highlights a potential avenue for its biological activity.

The phenethyl group, being largely hydrophobic, could contribute significantly to the binding affinity by interacting with hydrophobic pockets within a receptor. This type of interaction is crucial for the anchoring of a ligand to its target, thereby influencing its potency and selectivity.

To illustrate potential interactions, the table below outlines the types of binding forces that could be at play between the functional groups of this compound and a hypothetical receptor binding site.

Functional Group of LigandPotential Interacting Residues in ReceptorType of Interaction
Carboxylic Acid (-COOH)Arginine, Lysine, HistidineIonic Bonding, Hydrogen Bonding
Pyrrole NHAspartate, Glutamate, SerineHydrogen Bonding
Phenethyl GroupLeucine, Isoleucine, Valine, PhenylalanineHydrophobic Interactions, π-π Stacking

This table is a generalized representation of potential interactions and is not based on experimental data for this specific compound.

Allosteric Modulation and Multi-Targeting Mechanisms

The concepts of allosteric modulation and multi-targeting are at the forefront of modern drug discovery. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the receptor's activity. Multi-targeting involves a single compound acting on multiple biological targets, which can be beneficial for treating complex diseases.

There is currently no direct evidence in the scientific literature to suggest that this compound functions as an allosteric modulator or a multi-targeting agent. The potential for such mechanisms can only be inferred from its structural features. The presence of distinct hydrophobic (phenethyl) and polar (carboxylic acid) regions could theoretically allow for simultaneous or differential interactions with more than one target or binding site.

For a compound to act as an allosteric modulator, it typically possesses a different structural profile than the endogenous ligand, enabling it to bind to a topographically distinct site. Whether the structure of this compound is suitable for allosteric binding on any particular receptor would require extensive experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a target protein.

Similarly, the ability to engage in multi-targeting would depend on the compound's capacity to fit into the binding sites of different proteins with sufficient affinity to exert a biological effect. Computational docking studies and broad-based screening assays would be necessary to explore this possibility.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This analysis helps in identifying potential biological targets and understanding the molecular basis of the ligand's activity.

For derivatives of pyrrole-2-carboxylic acid, molecular docking studies have been instrumental in identifying potential therapeutic targets and rationalizing their biological activities. For instance, various pyrrole (B145914) derivatives have been docked into the active sites of enzymes like Cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs, and Enoyl-Acyl Carrier Protein (ACP) Reductase, an important enzyme in mycobacterial cell wall synthesis. vlifesciences.comresearchgate.net These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The docking process typically involves preparing the 3D structures of both the ligand (e.g., a pyrrole derivative) and the protein target, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. vlifesciences.com A scoring function then estimates the binding affinity for each pose, with lower scores generally indicating more favorable binding. vlifesciences.com For example, docking studies on a series of benzylidene pyrrole-2-carbohydrazides against Enoyl ACP Reductase (PDB code: 2IDZ) have been performed to rationalize their antimycobacterial activity. vlifesciences.com Similarly, new series of 1H-pyrrole derivatives have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), with docking studies augmenting the antiproliferative activity findings. nih.gov

Table 1: Representative Protein Targets and Docking Results for Pyrrole Derivatives.
Pyrrole Derivative ClassProtein TargetKey Interactions ObservedReference
Benzylidene pyrrole-2-carbohydrazidesEnoyl ACP ReductaseHydrogen bonding, Hydrophobic interactions vlifesciences.com
Substituted 1H-pyrrolesCOX-2Hydrogen bonding with active site residues researchgate.net
Fused 1H-pyrrolesEGFR / CDK2Interactions with key amino acid residues in the active site nih.gov
1H-pyrrole-2,5-dicarboxylic acidQuorum sensing activator proteinsBinding to QS activator proteins to attenuate gene expression nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Interaction Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and exploring the conformational landscape of the ligand within the binding site.

In the study of pyrrole derivatives, MD simulations are used to validate the binding poses predicted by docking. mdpi.comresearchgate.net By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes.
ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the protein and ligand conformation over the simulation time.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Assesses the stability of key interactions predicted by docking.
SASA (Solvent Accessible Surface Area)Calculates the surface area of the molecule that is accessible to the solvent. mdpi.comProvides insights into hydrophobic interactions and conformational changes. mdpi.com
Radius of Gyration (Rg)Measures the compactness of the protein structure.Indicates conformational changes or unfolding of the protein upon ligand binding.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. These methods are fundamental to understanding the intrinsic properties of a compound like 4-phenethyl-1H-pyrrole-2-carboxylic acid.

DFT calculations are widely used to optimize the molecular geometry and calculate various electronic properties. nih.govdntb.gov.ua For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability. These calculations can also predict where a molecule is susceptible to electrophilic or nucleophilic attack.

Studies on pyrrole-2-carboxylic acid and its derivatives using DFT have been performed to analyze their molecular structure, vibrational frequencies (IR spectra), and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net The calculated properties often show good agreement with experimental data, validating the computational models. dntb.gov.ua For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the hydrogen bonding and π-electron delocalization in dimers of pyrrole-2-carboxylic acid. researchgate.net

Table 3: Electronic Properties Calculated for Pyrrole Derivatives using Quantum Methods.
PropertyDescriptionInformation Gained
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Mulliken Atomic ChargesDistribution of electron charge among the atoms in a molecule.Helps identify reactive sites and understand intermolecular interactions.
Dipole MomentA measure of the polarity of the molecule.Influences solubility and drug-receptor interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a statistical model (e.g., using multiple linear regression or machine learning algorithms). These models can guide the design of new derivatives with potentially enhanced activity. pensoft.netresearchgate.net

For a class of compounds like pyrrole derivatives, QSAR studies would involve calculating descriptors that capture their electronic, steric, and hydrophobic features. Analysis of QSAR models can reveal that properties such as lipophilicity, molecular volume, and dipole moment have a significant effect on the biological activity of the compounds. pensoft.netresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies.
Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole moment, Atomic charges, HOMO/LUMO energiesElectron distribution and reactivity
Steric / TopologicalMolecular weight, Molecular volume, Surface area, Connectivity indicesSize, shape, and branching of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
ThermodynamicHeat of formation, Hydration energyEnergetic stability of the molecule

Prediction of Pharmacological Profiles and Drug-Likeness

In the early stages of drug discovery, it is crucial to assess whether a compound has properties that make it suitable to become a drug. This assessment, often done computationally, involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as evaluating its "drug-likeness."

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. Computational ADMET prediction provides estimates for properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

For novel pyrrole derivatives, in silico ADMET and drug-likeness studies are a standard part of the design process. nih.gov These predictions help to identify potential liabilities early on, allowing chemists to modify the structure to improve its pharmacokinetic profile. For example, computational studies on novel pyrrole derivatives have qualified their significant physicochemical, pharmacokinetic, and drug-likeness properties, suggesting good potential for oral bioavailability. nih.gov

Table 5: Key Parameters in Drug-Likeness and ADMET Prediction.
ParameterGuideline / RuleImportance
Molecular Weight (MW)Lipinski's Rule: &lt; 500 g/molAffects absorption and distribution.
LogP (Lipophilicity)Lipinski's Rule: &lt; 5Influences solubility, absorption, and membrane permeability.
Hydrogen Bond DonorsLipinski's Rule: &lt; 5Affects solubility and binding to targets.
Hydrogen Bond AcceptorsLipinski's Rule: &lt; 10Affects solubility and binding to targets.
Human Intestinal Absorption (HIA)Predicted percentage of absorptionKey factor for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationPredicted ability to cross the BBBImportant for CNS-targeting drugs; a liability for others.

Exploration of Derivatives and Analogs of 4 Phenethyl 1h Pyrrole 2 Carboxylic Acid

Synthesis and Evaluation of Substituted Phenethyl Analogs

Modifications to the phenethyl group of 4-phenethyl-1H-pyrrole-2-carboxylic acid can significantly influence the compound's properties. While direct studies on substitutions of this specific molecule are not widely published, research on related substituted phenylpyrrole carboxylates provides insight into the synthetic feasibility and potential impact of such modifications. For instance, the synthesis of substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates has been achieved through the condensation of a beta-chloroenal with an alpha-aminoketone. nih.gov This methodology suggests that various substituted phenethyl precursors could be utilized to generate a library of analogs.

The introduction of substituents on the phenyl ring of the phenethyl group can alter the electronic and steric properties of the molecule. These changes can, in turn, affect its interaction with biological targets. The evaluation of such analogs often involves assessing their biological activity. For example, in studies of related compounds, derivatives have been screened for their cytotoxic effects against various cancer cell lines. nih.gov

Table 1: Examples of Substituted Phenylpyrrole Analogs and Their Reported Activities

Compound Class Substitution Pattern Reported Biological Activity Reference

Modifications of the Pyrrole (B145914) Nitrogen (N-substitution)

The nitrogen atom of the pyrrole ring is a key site for modification. N-substitution can impact the planarity of the pyrrole ring system and introduce new functional groups that can engage in additional interactions. While specific N-substituted derivatives of this compound are not extensively documented in publicly available literature, general synthetic routes for N-alkylation and N-arylation of pyrrole-2-carboxylic acid esters are well-established. For example, the reaction of a pyrrole-2-carboxylate with an alkyl halide in the presence of a base is a common method for N-alkylation.

In a related context, the synthesis of N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide demonstrates the feasibility of introducing complex substituents on the pyrrole nitrogen. nih.gov Such modifications can be crucial for modulating the pharmacokinetic properties of the molecule.

Alterations to the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group at the 2-position of the pyrrole ring is a prime target for modification to produce esters and amides. These derivatives can exhibit altered solubility, stability, and biological activity compared to the parent carboxylic acid. The synthesis of pyrrole-2-carboxylic acid esters can be achieved through standard esterification procedures, such as reacting the carboxylic acid with an alcohol under acidic conditions. ontosight.ai For instance, ethyl 4-nitro-1H-pyrrole-2-carboxylate has been synthesized from 4-nitro-1H-pyrrole-2-carboxylic acid using thionyl chloride and ethanol. nih.gov

Amide derivatives are also readily accessible. The synthesis of pyrrole-3-carboxylic acid amides has been a subject of significant interest. mdpi.com These synthetic strategies can be adapted for the 2-carboxylic acid isomer. The conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine, is a common route to amide formation. znaturforsch.com The synthesis of N-phenyl-hydrazinecarbothioamides from pyrrole-2-yl)thio]acetohydrazides further illustrates the diverse range of functional groups that can be appended to the pyrrole scaffold through the carboxylic acid handle. nih.gov

Table 2: Functional Group Modifications of the Pyrrole-2-Carboxylic Acid Moiety

Derivative Type Synthetic Method Potential Impact
Esters Fischer esterification, reaction with alkyl halides Increased lipophilicity, altered metabolic stability

Ring Modifications and Bioisosteric Replacements (e.g., thiophene (B33073) analogs)

Bioisosteric replacement of the pyrrole ring with other five-membered heterocycles, such as thiophene, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The thiophene ring is considered a bioisostere of the pyrrole and benzene (B151609) rings due to its similar size and electronic properties. nih.gov The replacement of a benzene ring with a thiophene ring in other molecular scaffolds has been shown to be well-tolerated by biological targets. nih.gov

While direct thiophene analogs of this compound are not specifically detailed, the synthesis of thiophene-based carboxylic acids is well-established. This suggests the feasibility of creating a thiophene analog where the pyrrole core is replaced by a thiophene ring, resulting in a compound like 4-phenethyl-thiophene-2-carboxylic acid. Such a modification could lead to unique interactions with biological systems. researchgate.net

Hybrid Compound Design and Synthesis

Hybrid compound design involves combining the this compound scaffold with other pharmacologically active moieties to create new molecules with potentially synergistic or novel biological activities. This approach has been explored with related pyrrole derivatives. For example, pyrrole-cinnamic acid hybrids have been designed and synthesized. mdpi.com

Another example of hybrid design is the linkage of pyrrole derivatives to other heterocyclic systems. Pyrrole-pyrazole hybrids have been synthesized, where the N-positions of the two rings are connected by a linker. nih.gov The synthesis of a 1H-pyrrole-2-carboxylic acid derivative bearing a 1,2,4-triazole (B32235) ring further highlights the potential for creating complex hybrid molecules. ontosight.ai These hybrid strategies aim to access new chemical space and explore novel structure-activity relationships.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Nitro-1H-pyrrole-2-carboxylic acid
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
N-[3-(Dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide
4-phenethyl-thiophene-2-carboxylic acid

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques (NMR, MS, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 4-phenethyl-1H-pyrrole-2-carboxylic acid. While complete spectral data for this specific compound are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of its parent compound, pyrrole-2-carboxylic acid, and other related pyrrole (B145914) derivatives. acs.orgnih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a 4-substituted pyrrole-2-carboxylic acid, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically around 12 ppm. pressbooks.pub The protons on the pyrrole ring will exhibit characteristic shifts and coupling patterns. The phenethyl group will show signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the ethyl chain.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid group in the range of 165-185 ppm. pressbooks.pub The carbons of the pyrrole ring, the phenyl ring, and the ethyl linker will also have distinct chemical shifts. mdpi.com For instance, in related benzoyl-pyrroles, the C-3, C-4, and C-5 carbons of the pyrrole core appear at approximately 122, 107-126, and 132 ppm, respectively. mdpi.com

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) ~12.0 Broad Singlet
Pyrrole N-H Variable Broad Singlet
Pyrrole C-H 6.0 - 7.5 Doublet/Multiplet
Phenyl (C₆H₅) 7.1 - 7.4 Multiplet

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH) 165 - 185
Pyrrole C2 ~125-135
Pyrrole C3 ~110-125
Pyrrole C4 ~115-130
Pyrrole C5 ~120-135
Phenyl (C₆H₅) 125 - 145

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov For 2-substituted pyrrole derivatives with aromatic side chains, typical fragmentation involves losses of water (H₂O), aldehydes, and cleavage of the pyrrole moiety itself. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrrole ring.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub

C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid. pressbooks.pub

N-H Stretch: The N-H stretching of the pyrrole ring typically appears around 3465 cm⁻¹ in dilute solutions. acs.org

C-H Stretch: Aromatic and aliphatic C-H stretching bands will also be present.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
N-H (Pyrrole) ~3465 Medium
C-H (Aromatic/Alkene) 3000 - 3100 Medium
C-H (Alkane) 2850 - 2960 Medium

Chromatographic Separation Methods (HPLC, LC-MS, GC-MS)

Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pyrrole derivatives. A reverse-phase HPLC method would be suitable for this compound. In the synthesis of this compound, HPLC was used to monitor the reaction progress, with a reported retention time of 8.647 minutes. google.com For related pyrrole carboxylic acids, C18 columns are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as phosphate (B84403) buffer, at a slightly acidic pH. pensoft.net UV detection is typically employed, with the detection wavelength set according to the compound's UV absorbance profile. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of compounds in complex mixtures. For the analysis of pyrrole carboxylic acids, a reverse-phase HPLC system can be coupled to a mass spectrometer with an electrospray ionization (ESI) source. nih.gov This technique allows for the determination of the molecular weight of the eluting compounds, aiding in their identification. LC-MS/MS can provide further structural information through fragmentation analysis and is highly sensitive for quantitative studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. While less common for this class of compounds than HPLC, GC-MS has been used for the analysis of some pyrrole derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, studies on other functionalized pyrrole derivatives demonstrate the utility of this method. cambridge.org For related compounds, X-ray analysis has revealed details about crystal packing, which is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking. cambridge.orgnih.gov Such studies are crucial for understanding the solid-state properties of these molecules.

Quantitative Determination Methods for Research Samples

Accurate and precise quantitative methods are necessary for determining the concentration of this compound in various research samples, including biological fluids and tissues.

HPLC with UV Detection

A validated reverse-phase HPLC method with UV detection is a common approach for the quantification of pyrrole derivatives. pensoft.net The method's accuracy, precision, and linearity would need to be established over a relevant concentration range.

LC-MS/MS

For quantitative analysis in complex biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.gov A stable isotope-labeled internal standard can be used to improve the accuracy and precision of the quantification. The method involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. This technique has been successfully applied to the quantification of other pyrrole carboxylic acids in human skin biopsies. nih.gov

Pre Clinical Development and Potential Research Applications

In Vitro Efficacy Assessment

Currently, there is no specific in vitro efficacy data, such as IC50 or binding affinity values, available in peer-reviewed literature for the compound 4-phenethyl-1H-pyrrole-2-carboxylic acid. However, the broader family of pyrrole-2-carboxylic acid derivatives has demonstrated a wide range of biological activities in various in vitro assays. These studies, while not directly applicable to the specific compound , offer insights into the potential therapeutic areas that analogs might address.

For instance, various substituted pyrrole-2-carboxamides have been synthesized and evaluated for their activity against different biological targets. Research into these related compounds has shown that modifications to the pyrrole (B145914) ring and the carboxamide group can lead to potent and selective inhibitors of enzymes or receptors.

General Class of Pyrrole Derivative Observed In Vitro Activity Potential Therapeutic Area
Pyrrole-2-carboxamidesInhibition of bacterial enzymesAntibacterial
Substituted Pyrrole Carboxylic AcidsModulation of inflammatory pathwaysAnti-inflammatory
Fused Pyrrole SystemsInhibition of viral replicationAntiviral
Pyrrole-based Kinase InhibitorsInhibition of cancer cell proliferationOncology

This table represents a summary of activities observed for various pyrrole-2-carboxylic acid derivatives and does not represent data for this compound itself.

In Vivo Proof-of-Concept Studies in Relevant Research Models

As with the in vitro data, there are no specific in vivo proof-of-concept studies published for this compound in any research models. The evaluation of a compound's efficacy and safety in a living organism is a critical step in the drug discovery process, and the absence of such data indicates that this particular molecule is likely in the very early stages of investigation or has not been pursued for further development.

In general, in vivo studies for other pyrrole derivatives have been conducted in animal models relevant to their in vitro activity. For example, pyrrole-based compounds with antibacterial properties have been tested in rodent models of infection to assess their ability to reduce bacterial load and improve survival. Similarly, anti-inflammatory pyrrole derivatives have been evaluated in models of arthritis or other inflammatory conditions to measure their impact on disease progression. The selection of an appropriate animal model is entirely dependent on the therapeutic target of the compound.

Investigation of Pre-clinical Candidate Properties and Combinatorial Studies

The pre-clinical development of a potential drug candidate involves a thorough investigation of its pharmacokinetic and pharmacodynamic properties. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for drug-drug interactions. There is no publicly available information regarding the pre-clinical candidate properties or any combinatorial studies involving this compound.

For other pyrrole derivatives that have progressed to this stage, researchers have investigated their metabolic stability in liver microsomes, their permeability across cell membranes, and their potential to inhibit or induce cytochrome P450 enzymes. Such studies are crucial for predicting the compound's behavior in humans and for designing appropriate clinical trials. Combination studies, where a compound is tested alongside other drugs, are also performed to explore potential synergistic effects or to overcome drug resistance.

Intellectual Property and Patent Landscape for Pyrrole Carboxylic Acids

A search of patent databases did not reveal any specific patents exclusively claiming the compound this compound. However, the broader intellectual property landscape for pyrrole carboxylic acid derivatives is extensive, with numerous patents covering various substituted pyrroles and their applications in medicine.

These patents generally claim large families of compounds, often defined by a Markush structure that allows for a wide range of substituents on the pyrrole core. The therapeutic indications claimed in these patents are diverse and include, but are not limited to, cancer, infectious diseases, and inflammatory disorders. herts.ac.ukgoogle.comgoogle.com The novelty in these patents often lies in the specific substitution patterns that lead to improved potency, selectivity, or pharmacokinetic properties. The absence of a specific patent for this compound could suggest that it may be a novel entity, fall within the scope of a broader existing patent, or has not yet been identified as a compound of significant commercial interest.

Future Research Directions and Methodological Innovations

Addressing Contemporary Challenges in Pyrrole (B145914) Carboxylic Acid Research

Despite significant progress, research in pyrrole carboxylic acids faces several hurdles. A primary challenge lies in the synthesis process, particularly concerning the stability of pyrrole and its derivatives, which can be sensitive to light, heat, or oxygen, impacting their shelf-life and requiring special storage conditions. biosynce.com The synthesis of specific substituted pyrroles can be difficult, sometimes resulting in the formation of inseparable side products, which complicates purification and reduces yields. chim.it For instance, the introduction of a strong electron-withdrawing group like a carboxylic acid at the 2-position of the pyrrole ring alters the intrinsic regioselectivity of electrophilic substitution reactions, making the synthesis of certain derivatives challenging. researchgate.net Furthermore, issues of compatibility with other materials in polymer science or drug formulations can affect the final product's performance and stability. biosynce.com Overcoming these obstacles requires the development of more robust and selective synthetic methodologies.

Development of Novel Synthetic Strategies

The future of pyrrole carboxylic acid synthesis is moving towards more efficient, sustainable, and versatile methods.

Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthetic routes. This includes the use of "green" organic acid catalysts derived from biomass, performing reactions in solventless conditions using techniques like ball milling, and utilizing sustainable solvents such as water or ethanol. lucp.net For example, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed from 3-hydroxy-2-pyrones, which can be prepared from renewable sources, reacting with primary amines in water-methanol solutions at room temperature or without solvents. acs.org

Multicomponent Reactions (MCRs) : MCRs, where three or more reagents combine in a single operation, are a powerful tool for creating molecular diversity with high atom economy. bohrium.com These reactions offer an efficient pathway to synthesize complex and poly-functionalized pyrroles from simple substrates, which is ideal for generating libraries of compounds for drug discovery. bohrium.com

Advanced Catalysis : New catalytic systems are continuously being developed to improve the efficiency and selectivity of pyrrole synthesis. This includes the use of iron-containing catalysts for the quantitative synthesis of pyrrole-2-carboxylic acid esters researchgate.net and visible-light photoredox catalysis for the regioselective preparation of trisubstituted pyrroles. nih.gov Copper-catalyzed reactions have also proven effective for specific transformations, such as the double alkenylation of amides to form pyrroles. uctm.edu

Table 1: Comparison of Synthetic Strategies for Pyrrole Derivatives

Strategy Description Advantages Key References
Green Synthesis Utilizes renewable feedstocks, non-toxic catalysts (e.g., citric acid), and environmentally benign solvents or solvent-free conditions (e.g., ball milling). Sustainable, reduced environmental impact, often simpler reaction conditions. acs.org, lucp.net
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. High efficiency, atom economy, rapid generation of molecular diversity, ideal for library synthesis. bohrium.com
Advanced Catalysis Employs novel catalysts (e.g., iron-based, copper-based, photocatalysts) to achieve high yields and selectivity under mild conditions. High yields, improved selectivity, access to previously difficult-to-synthesize structures. researchgate.net, uctm.edu, nih.gov

High-Throughput Screening and Lead Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of compounds for biological activity. In the context of pyrrole carboxylic acids, HTS can be employed to identify initial "hit" compounds against a variety of biological targets. For instance, whole-cell based HTS has been successfully used to screen for pyrrole-2-carboxamide derivatives with activity against M. tuberculosis. nih.gov

Once a hit compound like 4-phenethyl-1H-pyrrole-2-carboxylic acid is identified, the process of lead optimization begins. This involves the systematic synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This iterative cycle of design, synthesis, and testing is crucial for developing a preclinical drug candidate. mdpi.com

Advanced Computational Approaches in Drug Discovery

In silico methods are indispensable for accelerating the drug discovery process and reducing costs. These computational tools are widely applied to the study of pyrrole derivatives.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to understand potential mechanisms of action. Docking studies have been used to investigate the binding of pyrrole derivatives to targets like VEGFR-2, histone deacetylase, and the Niemann-Pick C1-like 1 (NPC1L1) protein. scielo.org.mxnih.govnih.gov

ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This helps in the early identification of molecules with poor pharmacokinetic profiles, allowing researchers to prioritize compounds with better drug-like properties. researchgate.net

Quantum Reactivity Descriptors : Methods based on Density Functional Theory (DFT) can be used to calculate reactivity descriptors that rationalize the ability of a new drug candidate to interact with a biological target's active site. scielo.org.mx

Table 2: Application of Computational Methods in Pyrrole Research

Computational Method Application Purpose Key References
Molecular Docking Predicts ligand-receptor binding modes. Elucidate mechanism of action, guide lead optimization. scielo.org.mx, nih.gov, nih.gov
ADMET Profiling Predicts pharmacokinetic and toxicity properties. Early-stage filtering of compounds with poor drug-likeness. nih.gov, researchgate.net
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Assesses the stability of predicted ligand-receptor conformations. mdpi.com
DFT Calculations Calculates electronic structure and reactivity descriptors. Rationalize interactions at the active site, understand chemical properties. scielo.org.mx, researchgate.net

Exploration of New Biological Targets and Pathways

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. biolmolchem.com Research continues to uncover new applications for pyrrole carboxylic acid derivatives by exploring novel targets and pathways. While some derivatives target well-known pathways like receptor tyrosine kinases (e.g., VEGFR, PDGFR) mdpi.comnih.gov and microtubule polymerization mdpi.com, others are being investigated for novel mechanisms.

For example, certain pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of M. tuberculosis, offering a new strategy for treating drug-resistant tuberculosis. nih.gov Other research focuses on multi-target agents, such as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for Alzheimer's disease, or dual COX-2/LOX inhibitors for inflammation. nih.govmdpi.com The phenethyl group in this compound, for instance, could enhance inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov

Application in Interdisciplinary Research Fields (e.g., catalysis)

The utility of pyrrole carboxylic acids extends beyond medicine into interdisciplinary fields like materials science and catalysis. Pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed monoarylation of anilines, a significant reaction in organic synthesis. nih.gov

Furthermore, research has demonstrated the enzymatic synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles. rsc.org This environmentally friendly approach uses the glucose oxidase (GOx) enzyme to initiate polymerization. The resulting polymer particles, which possess carboxylic acid groups, have potential applications in various fields due to their conductive and functional properties. Iron-containing catalysts have also been employed in the synthesis of pyrrole-2-carboxylic acid esters, highlighting the synergy between pyrrole chemistry and catalysis research. researchgate.net

Biosynthesis and Natural Product Derivation Research

Nature is a rich source of complex molecules containing the pyrrole-2-carboxylic acid scaffold. medchemexpress.com Many marine organisms, in particular, produce a diverse array of pyrrole alkaloids. nih.govchim.it Understanding the biosynthetic pathways of these natural products can inspire the development of novel synthetic methods and new bioactive compounds.

The biosynthesis of the pyrrole-2-carboxylic acid moiety is often traced back to amino acids like L-proline. nih.govresearchgate.net Enzymes can catalyze the oxidative desaturation of a protein-tethered L-proline to generate a pyrrolyl-2-carboxyl unit, which then serves as a building block for more complex natural products like clorobiocin (B606725) and coumermycin A1. medchemexpress.comresearchgate.net Research into these enzymatic processes, such as the interconversion of pyrrole and pyrrole-2-carboxylic acid by enzymes from Pseudomonas aeruginosa, could pave the way for biocatalytic production routes for valuable pyrrole-based chemicals. mdpi.com This knowledge can be harnessed to create derivatives of natural products with improved therapeutic properties.

Q & A

Q. What are the critical factors in synthesizing 4-phenethyl-1H-pyrrole-2-carboxylic acid?

Synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), catalysts (e.g., Lewis acids like BF₃·OEt₂), and solvent selection (polar aprotic solvents such as DMF). Protecting groups may be necessary to prevent undesired side reactions at the pyrrole nitrogen or carboxylic acid moiety. Reaction progress should be monitored via TLC or HPLC to optimize yield (≥70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., phenethyl group integration at δ 7.2–7.4 ppm for aromatic protons).
  • X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding motifs (e.g., N–H⋯O dimers observed in similar pyrrole derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 229.11 for C₁₃H₁₃NO₂).

Q. What are common reaction pathways involving the carboxylic acid group?

The carboxylic acid can undergo:

  • Amide coupling (using EDC/HOBt) to generate bioactive derivatives.
  • Esterification (via Fischer-Speier method) for improved solubility in organic solvents.
  • Decarboxylation under high-temperature acidic conditions to form substituted pyrroles .

Q. How do solubility and stability impact experimental design?

The compound exhibits poor aqueous solubility (logP ~2.8), necessitating DMSO or ethanol as solvents. Stability studies (via TGA/DSC) show decomposition above 200°C, requiring storage at −20°C under inert atmosphere .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize synthetic routes?

Hybrid functionals (e.g., B3LYP) predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalyst selection. For example, exact-exchange terms in DFT models improve accuracy in predicting reaction intermediates’ energetics (average error <3 kcal/mol) .

Q. What strategies resolve discrepancies between experimental and computational data?

  • Benchmarking : Compare DFT-predicted vibrational spectra (IR) with experimental data to calibrate functional choices.
  • Multi-reference methods : Use CASSCF for systems with strong electron correlation (e.g., charge-transfer states).
  • Error analysis : Quantify deviations in bond lengths (e.g., C–C bonds in pyrrole rings) via X-ray crystallography .

Q. How do substituents influence electronic properties and reactivity?

The phenethyl group enhances π-π stacking in biological targets (e.g., kinase inhibitors), while the carboxylic acid enables hydrogen bonding. Substituent effects can be modeled using Hammett constants (σₚ values) or NBO analysis to predict regioselectivity in electrophilic substitutions .

Q. What strategies improve yield in multi-step syntheses?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h for Pd-catalyzed couplings).
  • In-situ monitoring : Use PAT tools (e.g., ReactIR) to detect intermediates and adjust conditions dynamically .

Q. How can crystallography validate molecular interactions in biological systems?

Co-crystallization with target proteins (e.g., kinases) reveals binding modes. For example, the pyrrole ring may occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with arginine residues. Synchrotron radiation (λ = 0.9 Å) improves resolution for weak hydrogen bonds .

Q. What mechanistic insights explain unexpected byproducts in synthesis?

  • Radical pathways : ESR spectroscopy detects transient intermediates in oxidation steps.
  • Steric effects : Molecular dynamics simulations identify steric clashes causing regioselectivity issues (e.g., para vs. meta substitution).
  • Acid-catalyzed rearrangements : Isotopic labeling (¹⁸O) tracks oxygen migration during decarboxylation .

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